1-Amino-3,7-dimethylpurine-2,6-dione
CAS No.: 81281-47-2
Cat. No.: VC20804724
Molecular Formula: C7H9N5O2
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81281-47-2 |
---|---|
Molecular Formula | C7H9N5O2 |
Molecular Weight | 195.18 g/mol |
IUPAC Name | 1-amino-3,7-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 |
Standard InChI Key | NAVLIYUAMBPQRQ-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)N |
Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)N |
Chemical Identity and Structure
Nomenclature and Identifiers
1-Amino-3,7-dimethylpurine-2,6-dione is recognized through various identifiers and synonyms in chemical databases and literature. The compound's identification data is summarized in Table 2.1 below:
Parameter | Information |
---|---|
CAS Registry Number | 81281-47-2 |
Molecular Formula | C₇H₉N₅O₂ |
IUPAC Name | 1-amino-3,7-dimethylpurine-2,6-dione |
Common Synonyms | Aminotheobromin, 1-Aminotheobromine, 5-Amino-3,7-dimethylxanthine |
Alternative Names | 1-AMINO-3,7-DIHYDRO-3,7-DIMETHYL-1H-PURINE-2,6-DIONE |
Other Identifiers | NSC367963, DTXSID30321018 |
The compound is formally recognized in chemical databases including PubChem, with distinct identifiers that facilitate its unambiguous identification in scientific literature and chemical repositories .
Structural Properties
The molecular structure of 1-Amino-3,7-dimethylpurine-2,6-dione features a purine ring system with specific functional group substitutions. The compound contains:
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A purine core structure (bicyclic heterocycle)
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Methyl groups at positions 3 and 7
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An amino group (-NH₂) at position 1
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Carbonyl groups (C=O) at positions 2 and 6
This structural arrangement creates a molecule with specific electronic and spatial characteristics that influence its chemical behavior and potential biological interactions .
Molecular Representation
The structural formula of 1-Amino-3,7-dimethylpurine-2,6-dione can be represented in several formats:
The compound's structural characteristics position it within the broader category of xanthine derivatives, with particular similarities to theobromine but with the distinctive amino substitution that alters its physicochemical and potential biological properties.
Physical and Chemical Properties
Key Physicochemical Parameters
The compound possesses several important physicochemical properties that define its behavior in various environments. Table 3.1 summarizes these properties:
These physicochemical parameters suggest that 1-Amino-3,7-dimethylpurine-2,6-dione is a relatively polar compound with limited lipophilicity (negative XLogP3), which would influence its solubility and membrane permeability characteristics .
Stability and Reactivity
The compound's stability and reactivity profile can be inferred from its structure and the properties of related xanthine derivatives. The high boiling and flash points (477.2°C and 242.4°C, respectively) indicate thermal stability under normal conditions . The purine ring system typically confers chemical stability, while the amino group at position 1 potentially serves as a reactive site for chemical modifications and interactions with biological macromolecules.
Synthesis and Preparation
Synthetic Routes
Applications and Uses
Research Applications
The primary applications of 1-Amino-3,7-dimethylpurine-2,6-dione appear to be in research contexts. The compound may serve as:
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A synthetic intermediate in medicinal chemistry
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A tool compound for investigating structure-activity relationships of purine derivatives
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A reference compound in analytical chemistry
Its designation with an NSC number (NSC367963) suggests potential evaluation in cancer research programs, as the NSC designation is often associated with compounds that have been submitted to the National Cancer Institute for screening .
Structure-Activity Relationships
Comparison with Related Compounds
1-Amino-3,7-dimethylpurine-2,6-dione shares structural similarities with several well-characterized purine derivatives, most notably:
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Theophylline (1,3-dimethylxanthine): A bronchodilator and CNS stimulant that differs by lacking the amino group at position 1
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Theobromine (3,7-dimethylxanthine): A mild CNS stimulant found in chocolate that differs by lacking both the amino group at position 1 and the methyl group at position 1
The amino substitution at position 1 represents a significant modification that would affect:
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Hydrogen bonding capabilities
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pKa values and ionization state at physiological pH
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Receptor binding characteristics
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Metabolic stability
These differences likely contribute to unique biological activities compared to the parent methylxanthines.
Structure-Function Correlations
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N-methylation patterns affect receptor subtype selectivity
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Amino substitutions can enhance hydrogen bonding interactions with receptor binding sites
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The planar purine ring system facilitates intercalation with DNA or stacking interactions with aromatic amino acid residues in proteins
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Carbonyl groups at positions 2 and 6 serve as hydrogen bond acceptors in receptor binding
Further research would be needed to establish precise structure-function relationships for this specific compound.
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